molecular formula C9H12N2 B7984369 (S)-1,6-Diaminoindane

(S)-1,6-Diaminoindane

Cat. No.: B7984369
M. Wt: 148.20 g/mol
InChI Key: ZYOXBKDMGPKLBH-VIFPVBQESA-N
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Description

(S)-1,6-Diaminoindane is a chiral organic compound with two amino groups attached to an indane backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chiral center in the indane structure adds to its uniqueness and potential for enantioselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,6-Diaminoindane typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 1,6-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at elevated temperatures and pressures to achieve complete reduction to the diamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrogenation processes but with optimized conditions for large-scale synthesis. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (S)-1,6-Diaminoindane undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products:

    Oxidation: Nitroindane derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,6-Diaminoindane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties which can lead to enantioselective drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-1,6-Diaminoindane in biological systems involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, which is crucial in drug design and development.

Comparison with Similar Compounds

    1,6-Diaminohexane: A linear analogue with similar amino functionalities but lacking the indane structure.

    1,2-Diaminocyclohexane: Another cyclic diamine with different ring size and properties.

    1,4-Diaminobutane: A shorter chain diamine with different reactivity and applications.

Uniqueness: (S)-1,6-Diaminoindane stands out due to its chiral indane backbone, which imparts unique stereochemical properties. This makes it particularly valuable in applications requiring enantioselectivity, such as asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1S)-2,3-dihydro-1H-indene-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOXBKDMGPKLBH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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